molecular formula C15H16N4O4 B11265667 5-(3-methyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

5-(3-methyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11265667
M. Wt: 316.31 g/mol
InChI Key: FPQABQYUINDOBJ-UHFFFAOYSA-N
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Description

5-(3-methyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a pyrazole ring, a trimethoxyphenyl group, and an oxadiazole ring. These types of compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-keto ester or diketone.

    Formation of the oxadiazole ring: This can be synthesized by the cyclization of a suitable precursor such as a hydrazide with an appropriate carboxylic acid derivative.

    Coupling of the pyrazole and oxadiazole rings: This step involves the formation of a bond between the pyrazole and oxadiazole rings, often through a condensation reaction.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions might target the oxadiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic or heterocyclic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-(3-methyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole would depend on its specific biological activity. Generally, such compounds might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-(3-methyl-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole: Lacks the trimethoxy groups on the phenyl ring.

    3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole: Lacks the pyrazole ring.

    5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole: Lacks the trimethoxyphenyl group.

Uniqueness

The presence of both the pyrazole and trimethoxyphenyl groups in 5-(3-methyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole may confer unique properties such as enhanced biological activity or specific interactions with molecular targets that are not observed in similar compounds.

Properties

Molecular Formula

C15H16N4O4

Molecular Weight

316.31 g/mol

IUPAC Name

5-(5-methyl-1H-pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C15H16N4O4/c1-8-5-10(18-17-8)15-16-14(19-23-15)9-6-11(20-2)13(22-4)12(7-9)21-3/h5-7H,1-4H3,(H,17,18)

InChI Key

FPQABQYUINDOBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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